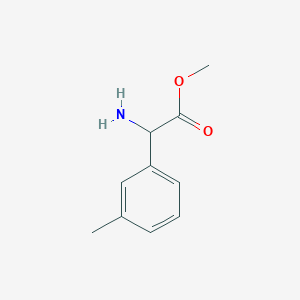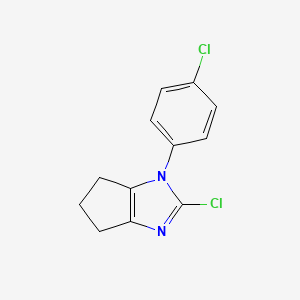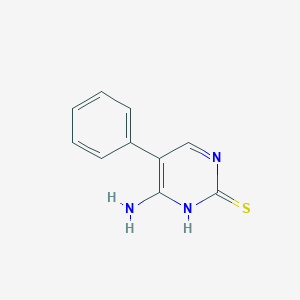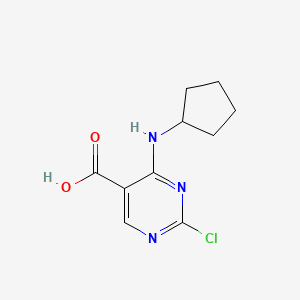![molecular formula C18H22BrNO3S B12116952 (4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] es un compuesto orgánico que presenta un anillo aromático bromado y un grupo sulfonilamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] típicamente involucra múltiples pasos, incluyendo la bromación de un anillo aromático, sulfonilación y reacciones de aminación. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar un alto rendimiento y pureza.
Sulfonilación: El grupo sulfonilo puede introducirse usando cloruros de sulfonilo (RSO2Cl) en presencia de una base como piridina o trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: La reducción puede lograrse usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo puede ser sustituido con otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Nucleófilos como hidróxido (OH-), cianuro (CN-) o aminas (RNH2).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
[(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] involucra su interacción con objetivos moleculares y vías específicas. Los grupos bromo y sulfonilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de (4-Bromo-2-metilfenil)sulfonilo
- (2-Etoxi-5-metiletil)fenilamina
- (4-Bromo-2-metilfenil)amina
Singularidad
[(4-Bromo-2-metilfenil){[2-etoxi-5-(metiletil)fenil]sulfonil}amina] es único debido a la combinación de su anillo aromático bromado y grupo sulfonilamina. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H22BrNO3S |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-9-6-14(12(2)3)11-18(17)24(21,22)20-16-8-7-15(19)10-13(16)4/h6-12,20H,5H2,1-4H3 |
Clave InChI |
BLNMEKOZVZBGLA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)







![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
